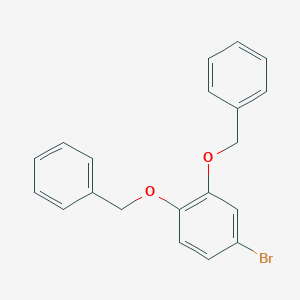

1,2-Bis(benzyloxy)-4-bromobenzene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-1,2-bis(phenylmethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrO2/c21-18-11-12-19(22-14-16-7-3-1-4-8-16)20(13-18)23-15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAPEDPREBPULC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461080 | |

| Record name | 1,2-Bis(benzyloxy)-4-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634922-10-4 | |

| Record name | 1,2-Bis(benzyloxy)-4-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for 1,2 Bis Benzyloxy 4 Bromobenzene

General Strategies for the Formation of Aryl Benzyl (B1604629) Ethers on Substituted Benzenes

A critical transformation in the synthesis of 1,2-bis(benzyloxy)-4-bromobenzene is the formation of the bis(benzyloxy) ether linkages. This is typically accomplished by reacting a dihydroxybenzene derivative with a benzyl halide.

Nucleophilic Substitution Approaches (e.g., O-Alkylation)

The Williamson ether synthesis stands as a classic and widely utilized method for preparing ethers, including aryl benzyl ethers. wikipedia.orgmasterorganicchemistry.com This reaction involves the O-alkylation of a phenoxide with an alkyl halide. pharmaxchange.info For the synthesis of this compound, the process generally starts with a dihydroxybenzene derivative, which is deprotonated by a base to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of a benzyl halide, such as benzyl bromide or benzyl chloride, in an S_N2 reaction to create the ether linkage. organic-chemistry.orgcommonorganicchemistry.com

Commonly used bases for the deprotonation of the phenol (B47542) include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K_2CO_3, Cs_2CO_3). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF), acetone, or acetonitrile (B52724) being preferred as they can solvate the cation of the base without solvating the nucleophile, thereby increasing its reactivity. pharmaxchange.infofrancis-press.com

A likely and efficient precursor for this synthesis is 4-bromocatechol (B119925) (4-bromo-1,2-dihydroxybenzene). chemicalbook.com The two hydroxyl groups of 4-bromocatechol can be alkylated, either sequentially or simultaneously, with two equivalents of a benzyl halide in the presence of a suitable base. The reaction proceeds through the formation of a mono-alkoxide intermediate, followed by a second deprotonation and alkylation to yield the final bis(benzyloxy) product.

Table 1: Common Reagents for Williamson Ether Synthesis of Aryl Benzyl Ethers

| Reagent Type | Examples | Role in Reaction |

|---|---|---|

| Starting Material | 4-Bromocatechol | Provides the diol for etherification |

| Alkylating Agent | Benzyl bromide, Benzyl chloride | Provides the benzyl group |

| Base | K_2CO_3, Cs_2CO_3, NaOH, KOH | Deprotonates the hydroxyl groups |

| Solvent | DMF, Acetone, Acetonitrile | Provides a medium for the reaction |

Catalytic Etherification Methods

While the Williamson ether synthesis is a robust method, alternative catalytic approaches for forming aryl ethers have been developed, often providing milder reaction conditions and potentially better yields or selectivity. organic-chemistry.org One such approach involves the use of transition metal catalysts, like copper or palladium, to facilitate the C-O bond formation. acs.orgrsc.org

For instance, Ullmann-type coupling reactions, though more common for diaryl ether synthesis, can be adapted for the benzylation of phenols. These reactions typically employ a copper catalyst, a base, and often a ligand to stabilize the copper complex. google.com Another catalytic strategy is phase-transfer catalysis (PTC), where a catalyst like a quaternary ammonium (B1175870) salt facilitates the transfer of the phenoxide from an aqueous phase to an organic phase containing the benzyl halide, allowing the reaction to proceed under milder conditions. researchgate.net

Regioselective Bromination Techniques for Benzene (B151609) Derivatives

The introduction of a bromine atom at a specific position on the benzene ring is another crucial step. The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the substituents already on the ring. wikipedia.orgsavemyexams.com

Direct Bromination Mechanisms

Direct bromination of an aromatic ring is a classic electrophilic aromatic substitution. jalsnet.com The reaction typically uses molecular bromine (Br_2) with a Lewis acid catalyst like iron(III) bromide (FeBr_3). google.com The catalyst polarizes the Br-Br bond, making one bromine atom more electrophilic. The aromatic ring attacks this electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). A weak base then removes a proton, restoring aromaticity and yielding the brominated product. msu.edu

If starting with 1,2-bis(benzyloxy)benzene (B7727662), the two ortho, para-directing benzyloxy groups would lead to a mixture of 3-bromo and 4-bromo isomers. sci-hub.se

Strategies for Controlling Bromine Atom Placement on the Aromatic Ring

To achieve the desired regiochemistry, understanding the directing effects of existing substituents is key. libretexts.org The benzyloxy group (-OCH_2Ph) is an activating, ortho, para-directing group due to the resonance delocalization of the oxygen's lone pairs into the aromatic ring. organicchemistrytutor.com

For the synthesis of this compound, two primary routes exist:

Bromination of 1,2-bis(benzyloxy)benzene: This would likely produce a mixture of 3-bromo- (B131339) and 4-bromo-1,2-bis(benzyloxy)benzene, which could be difficult to separate. sci-hub.se

Benzylation of a pre-brominated precursor: A more regioselective method starts with a catechol derivative already brominated at the desired position, such as 4-bromocatechol. mdpi.comnih.gov Subsequent etherification of the hydroxyl groups with a benzyl halide yields the target molecule, this compound, without the formation of regioisomers. This is generally the preferred strategy for its superior control. google.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Type | Directing Effect |

|---|---|---|

| -OH, -OR | Activating | Ortho, Para |

| -Br | Deactivating | Ortho, Para |

Application of Protective Group Chemistry in the Synthesis of Aryl Ethers

Protective group chemistry is essential in the multi-step synthesis of complex molecules like aryl ethers. researchgate.netrsc.org These groups temporarily block reactive sites to prevent unwanted side reactions. researchgate.net

In this synthesis, the benzyl group itself acts as a protective group for the catechol's hydroxyl functionalities. nih.gov By converting the hydroxyl groups to benzyl ethers, their acidity is removed, and the oxygens become less nucleophilic, allowing for a broader range of subsequent chemical modifications. organic-chemistry.org

The benzyl group is a favored protective group for several reasons:

Ease of Introduction: Benzyl ethers are readily formed via the Williamson ether synthesis. organic-chemistry.org

Stability: They are stable under many acidic, basic, and redox conditions.

Ease of Removal: The benzyl group can be selectively removed under mild conditions, most commonly through catalytic hydrogenolysis with hydrogen gas and a palladium catalyst (e.g., Pd/C), which regenerates the hydroxyl group and produces toluene (B28343) as a byproduct. commonorganicchemistry.comjk-sci.com

This ability to protect and deprotect offers significant synthetic flexibility.

Table 3: Common Protective Groups for Alcohols and Phenols

| Protective Group | Abbreviation | Introduction Conditions | Cleavage Conditions |

|---|---|---|---|

| Benzyl | Bn | NaH, BnBr | H_2, Pd/C |

| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole | TBAF |

| Methoxyethoxymethyl | MEM | MEMCl, i-Pr_2NEt | ZnBr_2 |

Considerations for Convergent and Divergent Synthetic Pathways

The molecular architecture of this compound, featuring a strategically placed bromine atom and two benzyl ether protecting groups, makes it an exceptionally useful building block in both divergent and convergent synthetic strategies.

Divergent Synthesis:

A divergent synthesis approach utilizes a common intermediate to generate a library of structurally related compounds. This compound is an ideal starting point for such a strategy due to the versatile reactivity of its aryl bromide functional group.

Cross-Coupling Reactions: The bromine atom serves as a handle for numerous transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the C4 position. Examples include:

Suzuki-Miyaura Coupling: Reaction with various aryl or vinyl boronic acids to form new carbon-carbon bonds, leading to complex biaryl structures. kobe-u.ac.jp

Heck Reaction: Coupling with alkenes to introduce vinyl groups. researchgate.net

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties. mdpi.com

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines.

Deprotection and Derivatization: The two benzyloxy groups function as protecting groups for the catechol moiety. They can be readily removed via catalytic hydrogenation, which cleaves the benzyl ethers to yield 4-bromo-1,2-benzenediol and toluene. organic-chemistry.org This unmasked catechol can then be used in a new set of derivatization reactions, such as forming esters, other ethers, or acting as a bidentate ligand for metal complexes, further diversifying the range of accessible products from the common precursor.

Convergent Synthesis:

In a convergent synthesis, complex molecular fragments are synthesized independently and then joined together in the final stages. This approach is often more efficient for building highly complex molecules. This compound is a valuable fragment for this strategy.

Formation of Organometallic Reagents: The aryl bromide can be converted into an organometallic nucleophile. For instance, reaction with magnesium forms a Grignard reagent, or with an organolithium reagent via lithium-halogen exchange. This activated species can then be coupled with another complex fragment containing a suitable electrophile (e.g., an aldehyde, ketone, or ester).

Use in Late-Stage Coupling: The compound can be used as the electrophilic partner in a late-stage cross-coupling reaction. In a convergent synthesis of a complex natural product, for example, this compound could be coupled with a boronic acid derivative of another large, independently synthesized fragment. kobe-u.ac.jpresearchgate.net This approach joins two advanced intermediates, efficiently assembling the core structure of the target molecule. An example of such a strategy is seen in the synthesis of narciclasine (B1677919) analogs, where precursors for different rings of the final molecule are synthesized separately and then combined. researchgate.net

The dual utility in both divergent and convergent schemes underscores the strategic importance of this compound as a key building block in modern organic synthesis.

Chemical Reactivity and Transformation Pathways of 1,2 Bis Benzyloxy 4 Bromobenzene

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the aromatic ring is the primary site of reactivity for a variety of important chemical transformations. Its ability to function as a leaving group or participate in metal-mediated reactions is central to the synthetic utility of 1,2-bis(benzyloxy)-4-bromobenzene.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. There are two primary mechanisms for this transformation: the addition-elimination pathway and the elimination-addition (benzyne) pathway.

For this compound, reactivity via the common addition-elimination mechanism is highly unfavorable. This pathway requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon attack by the nucleophile. The this compound molecule contains two benzyloxy groups, which are strong electron-donating groups. These groups increase the electron density of the aromatic ring, thus repelling incoming nucleophiles and destabilizing the potential anionic intermediate, effectively preventing the reaction.

The alternative elimination-addition pathway involves the formation of a highly reactive "benzyne" intermediate. This mechanism requires an extremely strong base, such as sodium amide (NaNH2), to deprotonate a hydrogen atom ortho to the halogen leaving group. In the case of this compound, the protons ortho to the bromine are at positions 3 and 5. While these protons can be removed by a sufficiently strong base, the electron-donating nature of the benzyloxy groups does not favor this process. Consequently, the compound is generally considered unreactive towards nucleophilic aromatic substitution under typical conditions.

Electrophilic Aromatic Substitution Reactivity and Directing Effects

In contrast to its inertness toward nucleophiles, the electron-rich ring of this compound is highly activated for electrophilic aromatic substitution (EAS). In this type of reaction, an electrophile attacks the π-electron system of the benzene (B151609) ring, leading to the substitution of a hydrogen atom. The regiochemical outcome of the reaction is determined by the directing effects of the substituents already present on the ring.

In this compound, the positions available for substitution are C3, C5, and C6. The combined directing effects of the three substituents determine the most likely sites of electrophilic attack.

| Substituent | Position | Type | Directing Effect |

| Benzyloxy | C1 | Activating | Ortho, Para |

| Benzyloxy | C2 | Activating | Ortho, Para |

| Bromo | C4 | Deactivating | Ortho, Para |

The directing influences on the available positions are as follows:

Position C3: Is ortho to the C2-benzyloxy group and meta to the C1-benzyloxy and C4-bromo groups.

Position C5: Is ortho to the C4-bromo group and meta to the C1- and C2-benzyloxy groups.

Position C6: Is ortho to the C1-benzyloxy group and para to the C4-bromo group.

Considering the powerful activating and directing nature of the benzyloxy groups, position C6 is the most favored site for electrophilic attack. It is ortho to one benzyloxy group and para to the bromine, receiving strong directing influence from both. Position 3 is also activated, being ortho to the second benzyloxy group. Position 5 is the least favored, as it is primarily directed only by the weaker effect of the bromine atom. Steric hindrance from the bulky benzyloxy groups may also influence the final product distribution, potentially favoring substitution at the less hindered C6 position.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic reagent. For aryl bromides like this compound, this is most commonly achieved through lithium-halogen exchange. researchgate.net This reaction involves treating the aryl bromide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). nih.gov

The reaction proceeds rapidly to replace the bromine atom with a lithium atom, generating a highly reactive aryllithium species: 4-lithio-1,2-bis(benzyloxy)benzene. The general transformation is shown below:

Reaction of this compound with n-Butyllithium

C20H17BrO2 + n-BuLi --(THF, -78 °C)--> C20H17LiO2 + n-BuBr

This newly formed aryllithium reagent is a potent nucleophile and a strong base. It serves as a versatile synthetic intermediate, readily reacting with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. For example, quenching the reaction with an electrophile such as N,N-dimethylformamide (DMF) followed by an aqueous workup would yield the corresponding aldehyde, 4-formyl-1,2-bis(benzyloxy)benzene. The presence of the ether-containing benzyloxy groups can sometimes accelerate lithium-halogen exchange through chelation of the lithium cation. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound makes it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds and are fundamental to modern organic synthesis.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or boronic ester) with an organic halide or triflate. researchgate.net Aryl bromides are common electrophilic partners in this reaction, making this compound a suitable substrate for synthesizing biaryl compounds. nih.gov

The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. The catalytic cycle consists of three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new biaryl product and regenerating the palladium(0) catalyst.

A representative Suzuki-Miyaura coupling reaction involving a substituted bromobenzene (B47551) is outlined in the table below, illustrating typical reaction parameters.

| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-N2O2 on Fe3O4 | Na2CO3 | DMA | 140 | >95 (Conversion) |

Data adapted from a study on a related aryl bromide to illustrate typical Suzuki-Miyaura reaction conditions. ikm.org.my

By applying these conditions, this compound can be coupled with various aryl or heteroaryl boronic acids to generate a diverse range of complex polyaromatic structures.

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is another powerful palladium-catalyzed reaction used to form a carbon-carbon bond, specifically between an aryl or vinyl halide and a terminal alkyne. researchgate.net This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. arkat-usa.org this compound serves as an effective aryl bromide component for this transformation, enabling the synthesis of arylalkynes.

The catalytic cycle is understood to involve both the palladium and copper catalysts. The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition and reductive elimination. The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) intermediate.

The table below provides an example of Sonogashira coupling conditions used for the synthesis of alkyne-substituted dihydropyrrolones from a brominated precursor, demonstrating the general applicability of the method.

| Bromo-Substrate | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) |

| 5-Bromo DHP | Phenylacetylene | PdCl2(PPh3)2 | CuI | TEA | THF | 60 |

Data adapted from a study on a brominated heterocyclic system to illustrate typical Sonogashira reaction conditions. nih.gov

This methodology allows for the direct alkynylation of the 1,2-bis(benzyloxy)benzene (B7727662) core, providing access to compounds with extended π-systems, which are valuable in materials science and medicinal chemistry.

C-N Bond Formation Reactions (e.g., Ullmann and Chan-Lam Type Couplings)

The formation of a carbon-nitrogen (C-N) bond at the C4 position of this compound is a critical transformation for introducing nitrogen-containing functional groups. This is typically achieved through copper-catalyzed methods like the Ullmann and Chan-Lam couplings.

The Ullmann condensation (or Ullmann-type reaction) involves the coupling of an aryl halide with a nucleophile, such as an amine, in the presence of a copper catalyst, often at elevated temperatures. This classic method facilitates the formation of a C(aryl)-N bond. While specific examples detailing the Ullmann reaction of this compound with amines are not extensively documented in readily available literature, the general mechanism involves the oxidative addition of the aryl bromide to a Cu(I) species, followed by reaction with the amine and subsequent reductive elimination to yield the N-arylated product. The bulky benzyloxy groups at the ortho positions may influence the reaction kinetics, potentially requiring carefully optimized conditions.

The Chan-Lam coupling offers a milder alternative for C-N bond formation. This reaction typically couples an aryl boronic acid with an amine or other N-H containing compound using a copper catalyst, often in the presence of an oxidant like air (O2). Although the standard Chan-Lam protocol uses boronic acids, variations starting from aryl halides have been developed. These reactions proceed through a proposed mechanism involving a Cu(II) or Cu(III) intermediate. The reaction is known for its tolerance of various functional groups and can often be performed at room temperature.

| Reaction Type | Catalyst System (Typical) | Amine Partner (Example) | Key Features |

| Ullmann Coupling | CuI / Ligand (e.g., diamine) | Primary/Secondary Amines | Often requires high temperatures; classic C-N bond formation method. |

| Chan-Lam Coupling | Cu(OAc)₂ / Base / Oxidant | Amines, Amides, Imides | Milder conditions (often room temp.); tolerant of diverse functional groups. |

Other Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon bonds. For this compound, the aryl bromide site is a prime handle for such transformations.

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures by reacting an aryl halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is widely used due to its mild conditions and high functional group tolerance. Research has shown that this compound can participate in Suzuki-Miyaura couplings to form C-C bonds. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. This reaction provides a direct method for the vinylation of aryl rings. The mechanism proceeds via oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination.

| Reaction Type | Catalyst System (Typical) | Coupling Partner (Example) | Product Type |

| Suzuki-Miyaura Coupling | Pd(0) complex (e.g., Pd(PPh₃)₄) / Base (e.g., K₂CO₃) | Arylboronic acid | Biaryl compound |

| Heck Reaction | Pd(OAc)₂ / Ligand (e.g., PPh₃) / Base (e.g., Et₃N) | Alkene (e.g., Styrene) | Substituted alkene |

Ruthenium-Catalyzed Arylation Reactions

Ruthenium-catalyzed reactions have become an important strategy for C-H bond activation and arylation. In the context of aryl halides, ruthenium catalysts can mediate coupling reactions to form biaryl systems. The mechanism often involves oxidative addition of the bromoarene to a low-valent ruthenium species. Studies on the mechanism of Ru-catalyzed C-H arylation have shown that bis-cyclometalated ruthenium species are key intermediates and that the activation of bromoarenes proceeds via a concerted oxidative addition pathway. While these studies typically focus on the C-H activation of one aromatic partner and the use of an aryl halide as the other, they establish the fundamental reactivity of bromoarenes with ruthenium complexes.

Nickel-Mediated Coupling Reactions

Nickel catalysts offer a cost-effective and powerful alternative to palladium for cross-coupling reactions. They are particularly effective in activating less reactive C-Cl bonds and can be used for C-C bond formation from aryl halides like this compound. Nickel-catalyzed reactions can proceed through various mechanisms, often involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. These reactions, such as nickel-catalyzed Suzuki-type couplings or reductive cross-couplings, can be used to synthesize biaryls and other coupled products.

Copper-Catalyzed Reactions

Copper-catalyzed reactions, beyond the C-N couplings mentioned earlier, are widely used for forming various carbon-heteroatom and carbon-carbon bonds. The Ullmann reaction, for instance, traditionally refers to the copper-promoted homocoupling of aryl halides to form symmetric biaryls at high temperatures. More modern copper-catalyzed cross-coupling protocols, often using ligands to stabilize the catalyst and enable milder conditions, allow for a broader range of transformations. These can include reactions with various nucleophiles to introduce functionalities like alkynes (Sonogashira-type coupling), sulfides, or cyanides onto the aromatic ring of this compound.

Transformations Involving the Benzyloxy Ether Moieties

Oxidative Transformations to Carbonyl or Carboxylic Acid Derivatives

The benzyloxy groups in this compound serve as protecting groups for a catechol moiety. Their removal, typically via oxidative cleavage, is a key step to unmask the hydroxyl groups or to further oxidize the aromatic ring.

Oxidative debenzylation can be achieved under various conditions. One common method involves using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). Visible-light-mediated debenzylation using catalytic or stoichiometric amounts of DDQ has been developed as a mild method that is compatible with sensitive functional groups like alkenes and alkynes. The reaction proceeds through a single-electron transfer oxidation mechanism. Other methods for benzyl (B1604629) ether cleavage include ozonolysis, which can lead to the formation of benzoate (B1203000) esters that can be subsequently hydrolyzed. Depending on the reaction conditions and the oxidant used, the deprotected catechol can potentially be further oxidized to the corresponding o-quinone.

| Reagent/Method | Conditions | Outcome | Key Feature |

| DDQ | Photochemical (Visible Light) or Thermal | Cleavage to Alcohol (Catechol) | Mild conditions, tolerant of many functional groups. |

| Ozone (O₃) | O₃, then reductive or oxidative workup | Cleavage to Alcohol / Benzoate Ester | Oxidative cleavage pathway. |

| BCl₃·SMe₂ | Anhydrous, often low temperature | Cleavage to Alcohol (Catechol) | Lewis acid-mediated cleavage, tolerates silyl (B83357) ethers. |

Reductive Cleavage of Benzyl Ethers

The benzyl ether groups in this compound serve as common protecting groups for the hydroxyl functionalities of the catechol core. Their removal, a process known as debenzylation, is a critical step in synthetic pathways where the catechol is required for subsequent reactions. Reductive cleavage is a primary method for this transformation, typically achieved through catalytic hydrogenolysis.

This process involves the reaction of the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction proceeds via the cleavage of the C-O bond of the benzyl ether, liberating the free hydroxyl group and generating toluene (B28343) as a byproduct. For this compound, the complete reductive cleavage of both benzyl ethers yields 4-bromocatechol (B119925).

Key Research Findings:

Catalyst and Conditions: The most frequently employed catalyst for this transformation is 10% Pd/C. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere (ranging from atmospheric pressure to 50 psi).

Reaction Efficiency: Catalytic hydrogenolysis is generally a high-yielding method for the deprotection of benzyl ethers. The reaction is often driven to completion by the formation of gaseous byproducts and the stability of the aromatic catechol product.

While catalytic hydrogenolysis is highly effective, it is important to note that other functional groups in the molecule can be sensitive to these reductive conditions. For instance, the carbon-bromine bond in this compound could potentially undergo reduction, although the C-Br bond on an aromatic ring is generally more stable than the C-O bond of a benzyl ether under these conditions.

Selective Deprotection Strategies to Access Catechol Derivatives

In multi-step syntheses, it is often necessary to deprotect the two hydroxyl groups of the catechol moiety at different stages. This requires selective deprotection strategies, where one benzyl ether is cleaved while the other remains intact.

One of the most effective methods for the selective deprotection of benzyl ethers, particularly in complex molecules, involves the use of Lewis acids. Boron trichloride (B1173362) (BCl₃) is a powerful Lewis acid that can efficiently cleave benzyl ethers. The reaction mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the benzylic carbon.

Detailed Research Findings:

A study on the mild debenzylation of aryl benzyl ethers highlighted the use of BCl₃ in the presence of a cation scavenger, such as pentamethylbenzene (B147382). This method was developed to avoid unwanted side reactions, such as Friedel-Crafts-type benzylation of electron-rich aromatic rings by the benzyl cation generated during the cleavage.

The reaction is typically carried out at low temperatures, such as -78 °C, in a solvent like dichloromethane. The use of a non-Lewis-basic cation scavenger like pentamethylbenzene is crucial as it traps the benzyl cation without deactivating the BCl₃ catalyst. This method has been shown to be chemoselective, tolerating a wide range of functional groups.

For this compound, careful control of the stoichiometry of BCl₃ could potentially allow for the selective cleavage of one benzyl ether, yielding 2-(benzyloxy)-4-bromophenol. This mono-protected catechol would then be available for further functionalization at the free hydroxyl group.

Radical-Mediated Transformations of the Aromatic System

The carbon-bromine bond in this compound provides a handle for radical-mediated transformations of the aromatic system. These reactions involve the generation of an aryl radical, which can then participate in a variety of carbon-carbon bond-forming reactions.

One important class of radical-mediated transformations is atom transfer radical cyclization (ATRC). In a typical ATRC reaction, a radical initiator, often a transition metal complex, abstracts the bromine atom from the aromatic ring to generate an aryl radical. If the molecule contains an appropriately positioned unsaturated moiety, this radical can undergo an intramolecular cyclization to form a new ring system.

While specific examples of radical-mediated transformations of this compound are not extensively documented in the literature, the principles of such reactions can be inferred from related systems. For instance, a derivative of this compound bearing an alkenyl or alkynyl side chain could be a suitable substrate for a radical cyclization reaction.

Chelation-Assisted Functionalization in Catalytic Systems

The two adjacent benzyloxy groups in this compound can act as chelating ligands, directing the functionalization of the aromatic ring in catalytic systems. This is particularly relevant in directed ortho-metalation (DoM) reactions.

In a DoM reaction, a strong base, typically an organolithium reagent, is used to deprotonate an aromatic C-H bond. The position of deprotonation is controlled by a directing metalation group (DMG), which coordinates to the lithium cation. The two benzyloxy groups in this compound can cooperatively act as a powerful DMG, directing lithiation to the C3 position of the aromatic ring.

Research Findings on Directed ortho-Metalation:

Studies on 1,2-dibenzyloxybenzene have shown that it can be selectively lithiated at the C3 position using n-butyllithium in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a new substituent at the C3 position.

This chelation-assisted functionalization provides a powerful tool for the regioselective synthesis of polysubstituted aromatic compounds from this compound.

Influence of Steric and Electronic Factors on Reactivity

The reactivity of this compound in various chemical transformations is significantly influenced by the steric and electronic properties of its substituents. The two bulky benzyloxy groups and the electron-withdrawing bromine atom play crucial roles in determining the outcome of reactions such as palladium-catalyzed cross-coupling reactions.

Influence in Suzuki-Miyaura Coupling:

In the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, the steric hindrance from the two adjacent benzyloxy groups can affect the rate of the reaction. The bulky nature of these groups can hinder the approach of the palladium catalyst to the C-Br bond, potentially slowing down the oxidative addition step of the catalytic cycle.

Influence in Heck Coupling:

In the Heck reaction, which couples an organohalide with an alkene, similar steric and electronic effects are at play. The steric bulk of the benzyloxy groups can influence the regioselectivity of the alkene insertion step. The electronic nature of the substituents can affect the rate of the reaction, with electron-donating groups generally accelerating the reaction.

Comparative studies of the reactivity of this compound with its isomers and other related compounds would provide valuable insights into the precise influence of these steric and electronic factors.

Data Tables

Table 1: Reductive Cleavage of this compound

| Reaction | Reagents and Conditions | Product | Yield |

|---|

Table 2: Selective Deprotection of this compound

| Reaction | Reagents and Conditions | Product |

|---|

Advanced Applications in Organic Synthesis and Functional Material Science

Role as a Key Intermediate in the Total Synthesis of Complex Natural Products and Analogues

1,2-Bis(benzyloxy)-4-bromobenzene has established itself as a crucial precursor in the multistep synthesis of several biologically active natural products and their synthetic analogues. Its primary role is to serve as a stable, protected form of the 4-bromocatechol (B119925) moiety, which is a common structural motif in many natural compounds.

One of the most prominent applications of this compound is in the synthesis of Combretastatin A-4 (CA-4) and its derivatives. nih.govresearchgate.net CA-4 is a natural stilbene (B7821643) product isolated from the South African tree Combretum caffrum that exhibits potent anti-tubulin and anti-vascular properties, making it a significant lead compound in cancer therapy. nih.gov In the synthesis of CA-4 analogues, this compound typically serves as the precursor to the B-ring of the final stilbene structure. The bromine atom provides a reactive handle for coupling reactions (such as Suzuki or Stille coupling) to form the ethylene (B1197577) bridge connecting the two phenyl rings. The benzyloxy groups protect the hydroxyl functionalities, which are often sensitive to the conditions of coupling and subsequent reactions. These protecting groups are typically removed in the final stages of the synthesis to yield the free catechol, which is important for the biological activity of some analogues.

Researchers have developed numerous CA-4 analogues to overcome the metabolic instability of the natural product's cis-stilbene (B147466) double bond. nih.gov These efforts have led to the creation of derivatives where the double bond is replaced by more stable heterocyclic groups, such as β-lactams or oxadiazoles. nih.gov In these syntheses, this compound remains a key building block for constructing one of the aromatic portions of the molecule.

Beyond the combretastatins, this compound is also a valuable intermediate in the synthesis of other polyphenolic and bromophenolic natural products. nih.gov Natural bromophenols, commonly found in marine organisms, exhibit a range of biological activities, including antioxidant and antimicrobial effects. nih.gov The synthesis of these complex molecules, such as those derived from benzylic acids, often employs brominated and protected catechol precursors like this compound to construct the core aromatic structure before further functionalization. nih.gov

| Role of Intermediate | Natural Product Target | Key Reactions |

| Precursor to B-ring | Combretastatin A-4 (CA-4) | Suzuki/Stille Coupling, Debenzylation |

| Protected Catechol Unit | CA-4 Analogues | Cross-coupling, Cyclization |

| Brominated Phenolic Core | Benzylic Acid Bromophenols | Substitution, Hydrolysis, Demethylation |

Building Block for Heterocyclic Compounds

The structural features of this compound make it an adept starting material for the synthesis of various heterocyclic compounds, particularly those containing a fused benzene (B151609) ring. nih.gov The catechol unit, unmasked after deprotection, is a classic precursor for forming five- or six-membered heterocyclic rings containing oxygen, nitrogen, or sulfur.

A significant application is in the synthesis of the benzofuran (B130515) skeleton, a core structure in many natural products and pharmacologically active compounds with activities ranging from antifungal to anticancer. nih.govnih.gov A general strategy involves utilizing the bromine atom for a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling with a terminal alkyne. Following this coupling, the benzyloxy groups are removed to reveal the free catechol. The resulting ortho-hydroxyalkynylphenol can then undergo intramolecular cyclization (cycloisomerization) to form the furan (B31954) ring, yielding a substituted benzofuran. jocpr.com This method provides a convergent and flexible route to complex benzofurans.

Precursor for the Synthesis of Specialty Chemicals and Functional Materials

The unique electronic and structural properties inherent in the this compound framework make it a valuable precursor for specialty chemicals and advanced functional materials, including liquid crystals and potential pharmaceutical agents.

The rigid, rod-like (calamitic) nature of the core aromatic structure is conducive to the formation of liquid crystalline phases. tubitak.gov.trnih.gov Molecules designed for liquid crystal applications often consist of a rigid core with flexible terminal chains. mdpi.com this compound can serve as this rigid core. The bromine atom acts as a point for extension, allowing for the attachment of other aromatic units or long alkyl chains through cross-coupling reactions to create larger, anisotropic molecules. The benzyloxy groups themselves contribute to the molecular shape and can be retained or modified in the final liquid crystal structure. Phenyl benzoate (B1203000) derivatives, for example, are a well-studied class of calamitic liquid crystals whose synthesis can involve precursors with similar substitution patterns. tubitak.gov.trnih.gov

In the area of medicinal chemistry, related structures are used in the synthesis of phosphodiesterase (PDE) inhibitors. nih.gov PDEs are enzymes that regulate cellular signaling, and their inhibitors have therapeutic applications in cardiovascular and inflammatory diseases. The synthesis of these inhibitors often requires functionalized catechol-like scaffolds, for which this compound can serve as a starting point.

Moreover, the presence of multiple reactive sites (the aryl bromide and the protected hydroxyls) makes it a useful building block for creating more complex architectures like dendrimers or functionalized polymers. The bromine can be converted to other functional groups or used as an initiation site for polymerization, while the catechol unit can be unmasked to impart specific properties, such as metal chelation or redox activity, to the final material.

| Material/Chemical Class | Synthetic Role of Precursor | Key Structural Features Utilized |

| Liquid Crystals | Rigid aromatic core | Anisotropic shape, modifiable terminals |

| Phosphodiesterase (PDE) Inhibitors | Functionalized catechol scaffold | Core structure for pharmacophore assembly |

| Dendrimers/Polymers | Branching or core unit | Aryl bromide for coupling/initiation |

Contributions to the Design and Development of Molecular Probes

While not a molecular probe itself, this compound is a valuable precursor for the synthesis of molecular probes that rely on the unique properties of the catechol moiety. Catechols are redox-active and can participate in specific binding interactions, making them an excellent functional group for designing probes to detect and study biological systems. nih.govmdpi.com

The development of such probes requires a multi-step synthesis where the catechol group must be protected while other functionalities, such as fluorophores, quenchers, or targeting ligands, are installed. Here, this compound is highly advantageous. The benzyloxy groups provide stable protection for the hydroxyls. The bromine atom serves as a versatile chemical handle for introducing the necessary components of the probe through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig coupling.

For instance, a fluorescent probe designed to detect specific metal ions or biogenic amines could be constructed by coupling a fluorophore to the 4-position of the ring via the bromine atom. mdpi.com In the final step of the synthesis, the benzyloxy groups are cleaved to reveal the catechol unit, which acts as the binding or recognition site. This unmasked catechol can then interact with the target analyte, leading to a change in the fluorescent signal. Similarly, minimalist catechol chemical probes have been designed to investigate the reactivity of proteins in living cells, and their synthesis relies on protected catechol precursors to enable the controlled assembly of the final probe structure. nih.govrsc.org The contribution of this compound is therefore foundational, providing a stable and synthetically flexible platform upon which the complex architecture of a functional molecular probe can be built.

Mechanistic Investigations of Chemical Transformations Involving 1,2 Bis Benzyloxy 4 Bromobenzene

Elucidation of Reaction Mechanisms in Catalytic Cycles

Catalytic cycles involving 1,2-bis(benzyloxy)-4-bromobenzene are often complex, comprising several elementary steps. Understanding these steps is crucial for improving catalyst efficiency and product yields.

Oxidative addition and reductive elimination are key steps in many transition-metal-catalyzed cross-coupling reactions. libretexts.orgiitd.ac.in In the context of reactions involving aryl halides like this compound, oxidative addition of the C-Br bond to a low-valent metal center, typically palladium(0) or nickel(0), is often the initiating step. researchgate.netresearchgate.net This process involves the cleavage of the carbon-bromine bond and the formation of two new bonds between the metal and the aryl and bromide fragments, respectively, leading to an increase in the metal's oxidation state by two. libretexts.org The efficiency of this step can be influenced by the nature of the ligands on the metal center and the electronic properties of the aryl halide. researchgate.net

Reductive elimination is the microscopic reverse of oxidative addition and is typically the final step in a catalytic cycle, leading to the formation of the desired product and regeneration of the catalytically active species. libretexts.orgiitd.ac.in This step involves the formation of a new bond between two ligands on the metal center and a decrease in the metal's oxidation state. libretexts.org For reductive elimination to occur, the two groups to be coupled must be in a cis orientation on the metal center. libretexts.org The rate of reductive elimination can be influenced by factors such as the steric bulk of the ligands and the electronic nature of the coupling partners. iitd.ac.in In some nickel-catalyzed cross-coupling reactions, unfavorable reductive elimination from Ni(II) species can be a limiting factor. researchgate.netnih.gov

Ligand exchange and transmetalation are fundamental processes in organometallic chemistry and play a crucial role in catalytic cross-coupling reactions. eie.gr Ligand exchange involves the substitution of one or more ligands on a metal complex with other ligands present in the reaction mixture. This process is vital for the formation of the active catalytic species and for modulating the reactivity of the metal center.

Transmetalation is a key step in cross-coupling reactions like the Suzuki-Miyaura coupling, where an organic group is transferred from one metal (e.g., boron in an organoboron compound) to another (e.g., palladium). nih.gov In the context of reactions involving this compound, after oxidative addition, the resulting arylpalladium(II) intermediate would undergo transmetalation with a suitable organometallic reagent to form a diorganopalladium(II) complex. Subsequent reductive elimination then yields the cross-coupled product. acs.org The efficiency of transmetalation can be influenced by the nature of the metals, the ligands, and the reaction conditions.

Direct C-H activation has emerged as a powerful tool for the functionalization of organic molecules, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. mt.comresearchgate.net In the context of this compound, C-H activation could involve the direct cleavage of a C-H bond on the aromatic ring and its subsequent functionalization.

Several mechanisms for transition-metal-mediated C-H activation have been proposed, including:

Oxidative Addition: The metal center inserts into a C-H bond, leading to an increase in its oxidation state. mt.com

Electrophilic Substitution: An electrophilic metal complex attacks the electron-rich aromatic ring, leading to the formation of a metal-carbon bond and the release of a proton. scielo.br

σ-Bond Metathesis: This concerted process involves a four-membered transition state and is common for early transition metals. scielo.br

The specific mechanism at play depends on the metal catalyst, the ligands, and the reaction conditions. scielo.br For instance, palladium(II)-catalyzed C-H activation often proceeds via a concerted metalation-deprotonation (CMD) pathway. nih.gov

Kinetic Studies and Reaction Rate Determinations

Kinetic studies are essential for understanding the rate-determining step of a reaction and for optimizing reaction conditions. ualberta.ca For transformations involving this compound, kinetic experiments can reveal the order of the reaction with respect to each reactant, catalyst, and ligand.

For example, in palladium-catalyzed C-H olefination reactions, kinetic studies have shown that C-H bond cleavage is often the rate-determining step. rug.nl This is supported by the observation of a primary kinetic isotope effect (KIE) when a C-H bond is replaced with a C-D bond. rug.nl In a study on the Pt-catalyzed homocoupling of benzene (B151609), the reaction was found to be first-order in the platinum catalyst and second-order in benzene, suggesting that the second C-H activation step is rate-determining. osti.gov

The following table summarizes hypothetical kinetic data for a reaction involving this compound, illustrating how reaction rates can be influenced by reactant concentrations.

| Experiment | [this compound] (M) | [Coupling Partner] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1 | 1.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 2 | 2.0 x 10⁻⁵ |

This is a hypothetical data table for illustrative purposes.

Identification and Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states provide invaluable information about a reaction mechanism. scielo.br Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry are often employed for this purpose.

In the context of palladium-catalyzed reactions, palladacycles are common intermediates formed through C-H activation or oxidative addition. sci-hub.se For example, the reaction of an anilide with Pd(OAc)₂ can lead to the formation of a cyclopalladated intermediate. nih.gov Similarly, in reactions involving this compound, it is plausible that analogous palladium intermediates are formed.

Computational methods, such as density functional theory (DFT) calculations, are also powerful tools for studying reaction intermediates and transition states that may be too transient to be observed experimentally. csic.es These calculations can provide insights into the geometries and energies of these species, helping to elucidate the reaction pathway.

Understanding of Regioselectivity and Stereoselectivity in Transformations

Regioselectivity and stereoselectivity are critical aspects of organic synthesis, determining the specific isomer of a product that is formed. In reactions involving substituted aromatic compounds like this compound, regioselectivity refers to the preferential reaction at one position over others.

For instance, in electrophilic aromatic substitution reactions, the directing effects of the benzyloxy groups would influence the position of substitution. sci-hub.se In transition-metal-catalyzed C-H activation reactions, regioselectivity is often controlled by the presence of a directing group that positions the catalyst in proximity to a specific C-H bond. sci-hub.se

Stereoselectivity, the preferential formation of one stereoisomer over another, is particularly important when creating chiral centers. acs.org In cross-coupling reactions that form a new stereocenter, the stereochemical outcome can be influenced by the nature of the chiral ligands on the metal catalyst. acs.org For example, enantioselective cross-coupling reactions often employ catalysts with chiral phosphine (B1218219) ligands to control the stereochemistry of the product. acs.org

The table below presents hypothetical data on the regioselectivity of a reaction involving this compound.

| Reaction Type | Reagents | Major Product | Minor Product | Regioselectivity (%) |

| Bromination | Br₂, FeBr₃ | 1,2-Bis(benzyloxy)-4,5-dibromobenzene | 1,2-Bis(benzyloxy)-3,4-dibromobenzene | 90:10 |

| Nitration | HNO₃, H₂SO₄ | 1,2-Bis(benzyloxy)-4-bromo-5-nitrobenzene | 1,2-Bis(benzyloxy)-4-bromo-6-nitrobenzene | 85:15 |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(3,4-Bis(benzyloxy)-6-bromophenyl)ethan-1-one | 1-(2,3-Bis(benzyloxy)-5-bromophenyl)ethan-1-one | 95:5 |

This is a hypothetical data table for illustrative purposes.

Solvent and Additive Effects on Reaction Performance

The efficiency and outcome of chemical transformations involving this compound are profoundly influenced by the choice of solvent and the presence of various additives. These components can affect catalyst activity, substrate solubility, reaction kinetics, and product selectivity. Mechanistic investigations have revealed that careful optimization of these parameters is crucial for achieving high yields and purity in coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.

The solvent plays a critical role in dissolving the reactants and catalyst, facilitating their interaction, and influencing the transition state energies of the reaction. For instance, in palladium-catalyzed cross-coupling reactions, polar aprotic solvents like dimethylformamide (DMF) are often favored. DMF's ability to solubilize both the organic substrate and the inorganic base, as well as to stabilize the catalytic species, makes it an effective medium for these transformations. Other solvents such as toluene (B28343) are also commonly employed, particularly in reactions where the polarity needs to be carefully controlled.

Additives, including bases and ligands, are integral to the catalytic cycle of many cross-coupling reactions. Bases are essential for the activation of one of the coupling partners, such as the transmetalation step in the Suzuki-Miyaura reaction or the deprotonation of an amine in the Buchwald-Hartwig amination. The choice of base, ranging from inorganic carbonates like potassium carbonate (K₂CO₃) to stronger organic bases, can significantly impact the reaction rate and yield.

Ligands, typically phosphine-based or N-heterocyclic carbenes, coordinate to the metal center of the catalyst (e.g., palladium) and modify its electronic and steric properties. This modulation of the catalyst's reactivity is critical for promoting the desired elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination, while suppressing side reactions. The selection of an appropriate ligand is often key to achieving high catalytic turnover and selectivity.

Detailed Research Findings

Research into the optimization of reactions involving aryl bromides, which are structurally similar to this compound, provides valuable insights into the effects of solvents and additives.

In the context of Suzuki-Miyaura cross-coupling , a study on the reaction of bromobenzene (B47551) with phenylboronic acid demonstrated the importance of the base and solvent system. While various inorganic bases were tested, the combination of a suitable palladium catalyst with a specific base in an appropriate solvent was found to be critical for achieving high yields. For instance, the use of potassium carbonate (K₂CO₃) in a solvent like DMF has been shown to be effective for the Suzuki coupling of various bromobenzenes.

The following interactive table illustrates a typical optimization study for a Suzuki-Miyaura reaction, demonstrating how the yield of the desired biaryl product can vary with different solvents and bases.

| Entry | Solvent | Base | Catalyst | Yield (%) |

| 1 | Toluene | Na₂CO₃ | Pd(PPh₃)₄ | 45 |

| 2 | Dioxane | K₃PO₄ | Pd(PPh₃)₄ | 68 |

| 3 | DMF | K₂CO₃ | Pd(OAc)₂ | 85 |

| 4 | Acetonitrile (B52724) | Cs₂CO₃ | Pd(dppf)Cl₂ | 75 |

| 5 | THF | NaOtBu | Pd(OAc)₂/SPhos | 92 |

This table is a representative example based on typical Suzuki-Miyaura reaction optimization studies and does not represent actual experimental data for this compound.

For the Heck reaction , which couples aryl halides with alkenes, the choice of solvent, base, and additives like phase-transfer catalysts can be pivotal. Studies on the Heck reaction of bromobenzene with styrene (B11656) have shown that polar aprotic solvents like DMF or DMA, in combination with an organic base such as triethylamine (B128534) (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃), often provide the best results. The addition of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can also be beneficial in certain systems.

The table below provides a representative look at how reaction conditions can be screened to optimize the yield in a Heck reaction.

| Entry | Solvent | Base | Additive | Catalyst | Yield (%) |

| 1 | DMF | Et₃N | - | Pd(OAc)₂ | 78 |

| 2 | NMP | K₂CO₃ | - | Pd(OAc)₂ | 88 |

| 3 | Toluene | NaOAc | TBAB | PdCl₂(PPh₃)₂ | 65 |

| 4 | DMA | K₂CO₃ | - | Pd(OAc)₂ | 91 |

| 5 | DMSO | KOAc | - | Pd(PPh₃)₄ | 55 |

This table is a representative example based on typical Heck reaction optimization studies and does not represent actual experimental data for this compound.

In Buchwald-Hartwig amination , the ligand, base, and solvent system must be carefully selected to achieve efficient C-N bond formation. The reaction is highly sensitive to the steric and electronic properties of the phosphine ligand, with bulky, electron-rich ligands often providing the best results. Solvents like toluene and dioxane are commonly used, and the choice of a strong base, such as sodium tert-butoxide (NaOtBu), is often necessary to facilitate the deprotonation of the amine.

The following table illustrates the significant impact of the ligand and base on the yield of the aminated product in a typical Buchwald-Hartwig reaction optimization.

| Entry | Ligand | Base | Solvent | Catalyst | Yield (%) |

| 1 | PPh₃ | K₂CO₃ | Toluene | Pd₂(dba)₃ | 20 |

| 2 | BINAP | Cs₂CO₃ | Dioxane | Pd(OAc)₂ | 55 |

| 3 | XPhos | NaOtBu | Toluene | Pd₂(dba)₃ | 95 |

| 4 | SPhos | K₃PO₄ | Toluene | Pd(OAc)₂ | 89 |

| 5 | DavePhos | LHMDS | THF | Pd₂(dba)₃ | 91 |

This table is a representative example based on typical Buchwald-Hartwig amination optimization studies and does not represent actual experimental data for this compound.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides data on the number of different types of protons, their chemical environments, and their proximity to other protons. For 1,2-Bis(benzyloxy)-4-bromobenzene, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the central brominated benzene (B151609) ring and the benzyloxy groups, as well as the methylene (B1212753) protons of the benzyl (B1604629) groups.

Aromatic Protons: The three protons on the central 1,2,4-substituted benzene ring would appear as distinct multiplets in the aromatic region (typically δ 6.8-7.5 ppm). Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) would be dictated by their positions relative to the electron-withdrawing bromine atom and the electron-donating benzyloxy groups.

Benzyloxy Aromatic Protons: The ten protons on the two phenyl rings of the benzyloxy groups would likely appear as a complex multiplet in the aromatic region, slightly shifted from the central ring protons.

Methylene Protons: The four protons of the two methylene (-CH₂-) bridges would typically appear as a sharp singlet or two distinct singlets around δ 5.0-5.2 ppm, confirming the presence of the benzyloxy ether linkage.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₃Br) | 6.8 - 7.5 | m |

| Aromatic (C₆H₅) | 7.2 - 7.5 | m |

| Methylene (CH₂) | 5.0 - 5.2 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

Aromatic Carbons: The six carbons of the central brominated ring and the twelve carbons of the two benzyloxy phenyl rings would appear in the downfield region (typically δ 110-160 ppm). The carbon atom attached to the bromine (ipso-carbon) would be significantly influenced by the heavy atom effect, shifting its signal.

Methylene Carbons: The two equivalent methylene carbons would produce a signal in the aliphatic region, typically around δ 70-75 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-Br) | ~115 |

| Aromatic (C-O) | 148 - 150 |

| Aromatic (C-H/C-C) | 115 - 140 |

| Methylene (CH₂) | 70 - 75 |

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC)

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for unambiguously assigning proton and carbon signals and establishing long-range connectivity.

HSQC: An HSQC experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the methylene proton signals to the methylene carbon signals and the aromatic proton signals to their corresponding aromatic carbon signals.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of this compound (C₂₀H₁₇BrO₂). The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) for the molecular ion peak.

Interactive Data Table: HRMS Data

| Ion | Calculated m/z |

| [M]⁺ (C₂₀H₁₇⁷⁹BrO₂) | 368.0412 |

| [M+2]⁺ (C₂₀H₁₇⁸¹BrO₂) | 370.0391 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique can be used to assess the purity of a sample of this compound and to analyze its fragmentation pattern upon electron ionization. The retention time from the GC provides a characteristic identifier, while the mass spectrum helps to confirm the structure. Common fragmentation pathways would likely involve the cleavage of the benzyl groups, leading to characteristic fragment ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile and high-molecular-weight compounds. For this compound, ESI-MS analysis would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺, which are often present in glassware or solvents. The technique is particularly useful for confirming the mass of the intact molecule without inducing significant fragmentation.

ESI-MS is also adept at studying noncovalent interactions and the formation of adducts. In the analysis of related bromo-benzyl compounds, ESI-MS has been used to identify stable adducts with various anions in positive-mode analysis. While less common, negative ion mode ESI-MS can also provide valuable information, sometimes offering remarkable signal intensity for certain species. The fragmentation patterns, when induced in the gas phase through techniques like collision-induced dissociation (CID), can offer structural insights by revealing characteristic losses of fragments, such as the benzyl group.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Element Analysis in Synthesized Products

While not a primary tool for elucidating the organic structure of this compound, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for detecting and quantifying trace elemental impurities. The synthesis of organic compounds can sometimes introduce metallic residues from catalysts or reagents. ICP-MS offers exceptionally low detection limits, often in the parts-per-trillion (ppt) range, making it ideal for ensuring the purity of the final product.

The technique uses a high-temperature plasma to atomize and ionize the sample, after which a mass spectrometer separates and detects the ions based on their mass-to-charge ratio. This allows for the identification of a wide range of elements. In a clinical laboratory setting, ICP-MS is used for the analysis of trace elements in various biological samples. For pharmaceutical and chemical synthesis, it plays a critical role in quality control, ensuring that products meet stringent purity standards by identifying and quantifying potentially toxic or performance-affecting trace metals.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Specific chemical bonds absorb IR radiation at characteristic frequencies, making FTIR an excellent tool for identifying functional groups. For this compound, the FTIR spectrum would be expected to display several key absorption bands.

Characteristic absorptions would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methylene (-CH₂-) groups of the benzyl substituents, appearing just below 3000 cm⁻¹.

C=C stretching: From the aromatic rings, usually found in the 1600-1450 cm⁻¹ region.

C-O ether stretching: Strong absorptions are expected in the 1250-1000 cm⁻¹ range, characteristic of the aryl-alkyl ether linkages.

C-Br stretching: This vibration occurs at lower frequencies, typically in the 600-500 cm⁻¹ region.

The NIST Chemistry WebBook provides reference spectra for related compounds like 4-Benzyloxybromobenzene and 1,4-Dibenzyloxybenzene, which show these characteristic peaks and can be used for comparative analysis.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide valuable information on the vibrations of the aromatic rings and the C-C backbone.

Key expected Raman signals include:

Phenyl ring breathing modes: A strong, characteristic band around 1000 cm⁻¹, as seen in the Raman spectrum of neat benzyl alcohol.

Aromatic C=C stretching: Bands in the 1600 cm⁻¹ region, which are often strong in Raman spectra.

Studies on related molecules like catechol have demonstrated the utility of Raman spectroscopy in understanding molecular structure and polymerization. The non-resonant Raman response is generally unaffected by the substrate, allowing for clear spectral acquisition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for identifying conjugated systems. The aromatic rings in this compound act as chromophores.

The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) in the UV region, characteristic of the π → π* transitions within the benzene rings. The presence of the benzyloxy and bromo substituents on the central benzene ring will influence the exact position and intensity of these absorptions. For comparison, the UV spectrum of bromobenzene (B47551) shows absorption in the UV range. Studies on related bromophenols formed from the UV irradiation of polybrominated diphenyl ethers have shown that the substitution pattern significantly affects the λmax value. The electronic structure of molecules can be further elucidated by comparing experimental UV-Vis spectra with theoretical calculations.

X-ray Crystallography for Structural Confirmation of Related Compounds and Conformational Analysis

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is effective for predicting molecular geometries, energies, and other properties by modeling the electron density. For complex organic molecules, DFT provides a balance between accuracy and computational cost.

Geometry optimization using DFT methods, such as with the B3LYP functional, is employed to determine the most stable three-dimensional conformation of 1,2-Bis(benzyloxy)-4-bromobenzene. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For related brominated aromatic compounds, DFT calculations have shown excellent correlation with experimental data from X-ray crystallography. The optimized geometry reveals the spatial arrangement of the two benzyloxy groups relative to the brominated benzene (B151609) ring.

Electronic structure analysis focuses on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. acs.orgespublisher.com The presence of the electron-withdrawing bromine atom and the electron-donating benzyloxy groups significantly influences the distribution and energy levels of these frontier orbitals, creating specific regions of reactivity. For instance, in similar bromophenyl compounds, the HOMO-LUMO energy gap has been used to characterize charge transfer interactions within the molecule. acs.org

Table 1: Illustrative Calculated Structural Parameters for this compound Note: This table presents expected values based on DFT calculations of analogous structures like bromobenzene (B47551) and its derivatives. uwosh.edu

| Parameter | Predicted Value Range | Description |

| C-Br Bond Length | 1.90 - 1.94 Å | The length of the covalent bond between a carbon atom of the benzene ring and the bromine atom. |

| C-O Bond Length | 1.35 - 1.40 Å | The length of the covalent bond between a carbon atom of the benzene ring and an oxygen atom of the benzyloxy group. |

| O-CH₂ Bond Length | 1.42 - 1.46 Å | The length of the covalent bond between the oxygen atom and the methylene (B1212753) carbon of the benzyl (B1604629) group. |

| C-C (Aromatic) | 1.38 - 1.41 Å | The average length of the carbon-carbon bonds within the benzene rings. |

| C-Br-C Angle | ~120° | The angle formed by the bromine atom and the two adjacent carbon atoms in the benzene ring. |

| C-O-C Angle | 115 - 120° | The angle of the ether linkage. |

DFT calculations are instrumental in mapping the energy profiles of chemical reactions involving this compound. By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction pathway can be constructed. This analysis is crucial for understanding reaction mechanisms and predicting reaction outcomes. For example, in the study of bromination of aromatic compounds, DFT calculations have elucidated complex stepwise mechanisms, including the formation of intermediates and the corresponding activation barriers for each step. csic.es Such calculations could be applied to predict the regioselectivity of further electrophilic substitutions on the brominated ring or the feasibility of cross-coupling reactions at the C-Br bond.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. uwosh.edu The MEP map displays regions of varying electrostatic potential on the electron density surface. For this compound, the MEP map would highlight:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are expected to be localized around the electronegative oxygen atoms of the ether linkages and, to a lesser extent, the bromine atom. researchgate.netresearchgate.net These sites act as acceptors in hydrogen bonding. researchgate.net

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack and are typically found around the hydrogen atoms of the benzene rings and methylene groups. uwosh.edu

The MEP map provides an intuitive guide to the molecule's reactivity towards electrophiles and nucleophiles. researchgate.net

Mulliken charge analysis provides a method for estimating the partial atomic charges on the constituent atoms of a molecule. researchgate.net This calculation partitions the total electron density among the atoms, offering a quantitative measure of the electronic distribution. In this compound, this analysis would quantify the electron-withdrawing effect of the bromine and oxygen atoms. The results would show a significant negative partial charge on the oxygen and bromine atoms, while the carbon atoms bonded to them would carry a corresponding positive partial charge. researchgate.net This charge distribution is fundamental to understanding the molecule's dipole moment and its interaction with other polar molecules.

Table 2: Expected Mulliken Charge Distribution in this compound Note: This table is illustrative, showing the expected relative charges based on general principles and calculations on similar molecules. researchgate.net

| Atom/Group | Expected Mulliken Charge | Rationale |

| Bromine (Br) | Negative | High electronegativity, leading to a net accumulation of electron density. |

| Oxygen (O) | Negative | High electronegativity, resulting in a significant negative partial charge. |

| Carbon bonded to Br | Positive | Electron density is pulled away by the more electronegative bromine atom. |

| Carbons bonded to O | Positive | Electron density is drawn towards the more electronegative oxygen atoms. |

| Aromatic Hydrogens | Positive | Lower electronegativity compared to the carbon atoms they are bonded to. |

Wave Function Analysis (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL))

Wave function analysis methods like the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) offer a detailed picture of electron pairing and localization in a molecule. jussieu.frjussieu.fr They provide a more nuanced view of chemical bonding than simple orbital models.

Electron Localization Function (ELF): ELF is a function of spatial coordinates that takes values between 0 and 1. Regions with a high ELF value (close to 1) correspond to areas where there is a high probability of finding an electron pair, such as covalent bonds, lone pairs, and atomic cores. jussieu.fr For this compound, ELF analysis would visualize the delocalized π-electron system of the benzene rings, the covalent C-C, C-H, C-O, and C-Br bonds, and the lone pair electrons on the oxygen and bromine atoms. researchgate.net

Localized Orbital Locator (LOL): Similar to ELF, LOL is a scalar field used to identify regions of high electron localization. rsc.org It is particularly effective at distinguishing between different types of bonding and can provide an intuitive picture of π-electron delocalization. rsc.org LOL analysis can offer a clear contrast between the localized sigma framework and the delocalized pi systems within the molecule. researchgate.net

Analysis of Non-Covalent Interactions (NCI)